Sardomozide dihydrochloride

Catalog No.
S548218
CAS No.
138794-73-7
M.F
C11H16Cl2N6
M. Wt
303.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sardomozide dihydrochloride

CAS Number

138794-73-7

Product Name

Sardomozide dihydrochloride

IUPAC Name

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride

Molecular Formula

C11H16Cl2N6

Molecular Weight

303.19 g/mol

InChI

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;;

InChI Key

UHEIPGJSFDAPIC-NENXIMLWSA-N

SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Solubility

Soluble in water

Synonyms

4-AIAH, 4-amidinoindan-1-one 2'-amidinohydrazone, CGP 48664, CGP 48664A, CGP-48664, CGP-48664A, SAM 486A, SAM486A

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Isomeric SMILES

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Description

The exact mass of the compound Sardomozide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photopharmacology

Sardomozide dihydrochloride is a chemical compound known for its role as an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial in polyamine biosynthesis. Its chemical structure is characterized by the presence of a hydrazine moiety, making it a hydrazone derivative. Sardomozide dihydrochloride has garnered attention due to its potent inhibitory activity, with an IC50 value of approximately 0.005 µM in rat liver assays, indicating its effectiveness in disrupting polyamine synthesis pathways .

Sardomozide dihydrochloride's primary mechanism of action involves inhibiting SAMDC, an enzyme responsible for converting S-adenosylmethionine (SAM) to methylthioadenosine (MTA) and carbon dioxide (CO2). SAM is a crucial cellular methyl donor involved in various biological processes, including polyamine biosynthesis []. By inhibiting SAMDC, Sardomozide dihydrochloride disrupts the production of polyamines, essential for rapid cell growth and proliferation. This leads to cell cycle arrest and eventually cell death in cancer cells [, ].

Sardomozide dihydrochloride primarily functions through the inhibition of SAMDC, which catalyzes the decarboxylation of S-adenosylmethionine to produce S-adenosylhomocysteine and subsequently, polyamines. The inhibition of this enzyme leads to decreased levels of polyamines such as spermidine and spermine, which are vital for cellular functions including DNA stabilization and cell proliferation .

The synthesis of sardomozide dihydrochloride typically involves the reaction of 4-amidino-1-indanone with hydrazine derivatives under specific conditions that promote the formation of the desired hydrazone structure.

The biological activity of sardomozide dihydrochloride is closely linked to its role in modulating polyamine levels within cells. Polyamines are known to influence various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting SAMDC, sardomozide dihydrochloride can effectively alter these processes, making it a potential candidate for therapeutic applications in diseases characterized by dysregulated polyamine metabolism, such as cancer .

Sardomozide dihydrochloride can be synthesized through several methods, with the most common involving:

  • Condensation Reaction: The reaction between 4-amidino-1-indanone and hydrazine derivatives.
  • Reaction Conditions: Typically performed under mild acidic or neutral conditions to facilitate the formation of the hydrazone bond.

These methods allow for the efficient production of sardomozide dihydrochloride with high purity levels suitable for research and therapeutic applications.

Sardomozide dihydrochloride has several applications in biomedical research:

  • Cancer Research: Due to its ability to inhibit cell proliferation by disrupting polyamine biosynthesis.
  • Neuroscience: Investigating its effects on neuronal growth and differentiation.
  • Polyamine Metabolism Studies: Serving as a tool to elucidate the roles of polyamines in various biological processes .

Interaction studies have demonstrated that sardomozide dihydrochloride can significantly affect cellular responses to polyamines. For instance, its application alongside other compounds has shown alterations in protein translation mechanisms, particularly through modulation of frameshifting efficiency in mRNA translation. This highlights its potential role in influencing gene expression at the translational level .

Several compounds share structural or functional similarities with sardomozide dihydrochloride:

Compound NameMechanism of ActionIC50 ValueUnique Features
DifluoromethylornithineInhibits ornithine decarboxylaseNot specifiedTargets a different step in polyamine synthesis
Methylglyoxal bis(guanylhydrazone)Inhibits polyamine metabolismNot specifiedAlso affects nitric oxide synthase
1-Aminocyclopropane-1-carboxylic acidInhibits arginine decarboxylaseNot specifiedDirectly impacts arginine metabolism

Sardomozide dihydrochloride is unique due to its highly selective inhibition of SAMDC, making it a more targeted approach compared to other compounds that may affect broader metabolic pathways .

The synthetic preparation of Sardomozide dihydrochloride relies fundamentally on the strategic utilization of 4-amidinoindan-1-one as the primary organic precursor . This indanone derivative serves as the carbonyl-containing reactant in the key hydrazone formation reaction that constitutes the backbone of Sardomozide dihydrochloride synthesis. The 4-amidinoindan-1-one precursor provides the essential structural framework, incorporating both the indanone moiety and the amidino functional group that are preserved in the final product structure .

The stepwise synthetic approach commences with the preparation of 4-amidinoindan-1-one through established methodologies involving cyclization reactions of appropriately substituted aromatic precursors. The indanone ring system formation typically proceeds through Friedel-Crafts acylation followed by intramolecular cyclization processes under acidic conditions . The amidino group installation requires careful handling of nitrile intermediates and subsequent conversion using amidine-forming reagents such as ammonium acetate or hydroxylamine derivatives under controlled temperature conditions.

Research findings demonstrate that the quality and purity of the 4-amidinoindan-1-one precursor directly influences the overall yield and purity of the final Sardomozide dihydrochloride product . Impurities present in the precursor, particularly isomeric compounds and unreacted starting materials, can lead to the formation of undesirable side products that complicate purification procedures. Therefore, stringent purification protocols including recrystallization from appropriate solvent systems are essential prior to utilization in the subsequent hydrazone coupling reaction.

Hydrazine Derivative Coupling Reactions: Mechanistic Insights

The coupling reaction between 4-amidinoindan-1-one and hydrazine derivatives represents the critical bond-forming step in Sardomozide dihydrochloride synthesis . This condensation reaction follows classical hydrazone formation mechanisms, proceeding through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the indanone precursor [3] [4] [5].

The mechanistic pathway initiates with the formation of a tetrahedral intermediate following nucleophilic attack by the hydrazine derivative on the electrophilic carbonyl carbon [5]. This intermediate subsequently undergoes acid-catalyzed dehydration through protonation of the hydroxyl group and elimination of water, yielding the characteristic carbon-nitrogen double bond of the hydrazone linkage [3] [5]. The reaction mechanism involves general acid catalysis, where proton transfer from a general acid to the carbonyl oxygen occurs concurrently with the nucleophilic attack [5].

Detailed kinetic studies reveal that the rate-determining step for hydrazone formation at neutral pH conditions is the breakdown of the tetrahedral intermediate to eliminate water [6]. The reaction rate can be significantly enhanced through the incorporation of neighboring functional groups that facilitate intramolecular proton transfer processes [3] [7]. Computational modeling at the M06-2X/6-31G* level of theory indicates that substrates possessing hydrogen bond acceptor groups in optimal spatial orientations can stabilize transition states through hydrogen bonding interactions, affording substantial rate enhancements in hydrazone formation [7].

The coupling reaction exhibits first-order kinetics with respect to both the carbonyl component and the hydrazine derivative under typical reaction conditions [8]. Temperature dependence follows Arrhenius behavior, with rate constants increasing exponentially with temperature elevation. Optimal reaction conditions typically require temperatures between 50-80°C to achieve complete conversion within reasonable timeframes while minimizing side reactions [9] [4].

Solvent Systems and Catalytic Conditions for Optimal Yield

The selection of appropriate solvent systems and catalytic conditions plays a crucial role in maximizing the yield and purity of Sardomozide dihydrochloride synthesis [10]. Dimethyl sulfoxide emerges as the preferred solvent system due to its excellent solvating properties for both polar and nonpolar reactants, high boiling point enabling elevated reaction temperatures, and minimal interference with the hydrazone formation mechanism [10] [11].

Experimental investigations demonstrate that dimethyl sulfoxide provides superior performance compared to conventional alcoholic solvents such as ethanol or methanol . The dipolar aprotic nature of dimethyl sulfoxide facilitates nucleophilic attack by maintaining the nucleophilic character of the hydrazine while simultaneously stabilizing ionic intermediates formed during the reaction [11]. Additionally, dimethyl sulfoxide exhibits excellent thermal stability at the elevated temperatures required for optimal reaction rates, typically 70-90°C .

Water serves as a co-solvent in optimized reaction systems, typically comprising 10-20% of the total solvent volume . The presence of water facilitates the final dehydration step in hydrazone formation while maintaining sufficient solubility of all reaction components. Careful control of water content is essential, as excessive water concentrations can lead to hydrolysis of the hydrazone product, while insufficient water may result in incomplete reaction conversion.

Catalytic conditions require precise pH control to optimize reaction kinetics and product formation [3] [6]. Mildly acidic conditions with pH values between 4.5-6.0 provide optimal reaction rates for hydrazone formation [3] [7]. Acid catalysts such as acetic acid or p-toluenesulfonic acid are commonly employed at concentrations of 0.1-0.5 molar equivalents relative to the limiting reactant [9]. These catalysts facilitate protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the hydrazine derivative.

Temperature optimization studies reveal that reaction temperatures of 75-85°C provide the optimal balance between reaction rate and product stability . Lower temperatures result in incomplete conversion and extended reaction times, while temperatures exceeding 90°C can lead to thermal decomposition of reactants and products. Pressure conditions typically employ standard atmospheric pressure, although slight positive pressure may be maintained to prevent solvent evaporation during prolonged reaction periods.

Large-Scale Production Challenges and Purification Protocols

The transition from laboratory-scale synthesis to large-scale industrial production of Sardomozide dihydrochloride presents numerous technical and economic challenges that require careful consideration and specialized solutions [12] [13] [14]. Heat transfer management constitutes a primary concern during scale-up operations, as the exothermic nature of the hydrazone formation reaction can lead to temperature runaway scenarios in large reaction vessels [13]. Industrial reactors must incorporate efficient cooling systems and temperature monitoring to maintain uniform reaction conditions throughout the reaction mass.

Mixing efficiency becomes increasingly critical at industrial scales, where inadequate agitation can result in concentration gradients and incomplete reaction conversion [13] [14]. The viscosity of dimethyl sulfoxide-based reaction mixtures requires specialized mixing equipment capable of providing sufficient shear rates to ensure homogeneous reaction conditions. Computational fluid dynamics modeling is often employed to optimize impeller design and agitation rates for specific reactor geometries.

Solvent recovery and recycling systems are essential components of economically viable industrial processes [12]. Dimethyl sulfoxide recovery typically employs vacuum distillation techniques due to the high boiling point and thermal stability of the solvent. Recovered solvent must meet stringent purity specifications to prevent accumulation of impurities that could affect subsequent reaction batches. Water removal from the recovered dimethyl sulfoxide requires specialized drying techniques such as molecular sieve treatment or azeotropic distillation.

Purification protocols for industrial-scale Sardomozide dihydrochloride production must balance product quality requirements with economic considerations [15] [13] [16]. Crystallization processes serve as the primary purification method, offering simultaneous purification and isolation of the final product [15] [17]. The crystallization process requires precise control of supersaturation, temperature gradients, and nucleation conditions to achieve consistent crystal size distribution and polymorphic form [17] [13].

Quality control procedures must be implemented throughout the production process to ensure batch-to-batch consistency and compliance with pharmaceutical specifications [16]. In-process monitoring techniques include high-performance liquid chromatography for impurity profiling, Karl Fischer titration for water content determination, and particle size analysis for crystal quality assessment [16]. Statistical process control methods are employed to identify trends and deviations that may indicate process drift or equipment malfunction.

Crystallization optimization studies demonstrate that controlled cooling crystallization from dimethyl sulfoxide-water mixtures provides superior crystal quality compared to anti-solvent precipitation methods [15] [13]. The crystallization process typically involves dissolution of crude Sardomozide dihydrochloride in hot dimethyl sulfoxide followed by controlled addition of water as an anti-solvent while maintaining temperature control. Seeding with pure Sardomozide dihydrochloride crystals promotes consistent nucleation and crystal growth patterns.

The following data table summarizes key parameters for optimized large-scale crystallization protocols:

ParameterOptimal RangeCritical Control Points
Dissolution Temperature85-95°CUniform heating, complete dissolution
Cooling Rate0.5-1.0°C/minLinear temperature profile
Anti-solvent Addition Rate2-5 mL/min per 100 mLControlled supersaturation
Final Temperature15-25°CAmbient temperature equilibration
Agitation Rate100-200 rpmPrevent crystal breakage
Crystallization Time4-8 hoursComplete crystal growth

Filtration and washing procedures require specialized equipment capable of handling the fine crystal structure of Sardomozide dihydrochloride while maintaining product purity [13]. Centrifugal filtration systems provide efficient solid-liquid separation while minimizing crystal breakage. Washing protocols employ controlled volumes of cold dimethyl sulfoxide-water mixtures to remove residual impurities without dissolving product crystals.

The thermodynamic stability profile of Sardomozide dihydrochloride reveals important characteristics for its handling, storage, and potential degradation pathways. Current analytical data indicates that the compound demonstrates stability under recommended storage conditions, specifically at -20°C in sealed containers away from moisture [2] [4].

Thermal Stability Assessment

Safety data sheet analyses indicate that specific thermal decomposition parameters remain undetermined for Sardomozide dihydrochloride [4] [5]. The compound exhibits non-flammable characteristics and does not present explosion hazards under normal handling conditions [4]. These properties suggest inherent thermal stability within typical pharmaceutical processing temperature ranges.

The absence of detailed thermogravimetric analysis data in current literature represents a significant gap in understanding the compound's thermal degradation kinetics. Unlike well-characterized pharmaceutical compounds that exhibit defined decomposition onset temperatures and activation energies [6], Sardomozide dihydrochloride requires comprehensive thermal analysis to establish:

  • Decomposition onset temperature
  • Activation energy for thermal degradation
  • Degradation product identification
  • Kinetic parameters for stability prediction

Aqueous Solubility and Partition Coefficient (LogP) Analysis

The solubility profile of Sardomozide dihydrochloride demonstrates the significant impact of salt formation on aqueous solubility enhancement. The dihydrochloride salt exhibits markedly improved water solubility compared to typical organic compounds, reflecting the ionization state of the molecule under physiological conditions.

Solubility Characteristics

Experimental solubility data from multiple commercial sources provides consistent values for Sardomozide dihydrochloride solubility across different solvents [8] [9]. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) at 60 mg/mL (197.89 mM) and moderate aqueous solubility at 8 mg/mL (26.38 mM) at 25°C [8] [9].

The approximately 7.5-fold higher solubility in DMSO compared to water indicates the hydrophobic character of the parent molecule, with the dihydrochloride salt formation specifically designed to enhance aqueous solubility. The complete insolubility in ethanol further confirms the polar nature of the salt form [8] [9].

Partition Coefficient Analysis

While specific experimental LogP values for Sardomozide dihydrochloride are not available in current literature, the calculated LogP value of 1.2 for the parent compound suggests moderate lipophilicity [1]. However, the dihydrochloride salt formation fundamentally alters the partition behavior, creating a predominantly hydrophilic species under physiological conditions.

The presence of multiple ionizable nitrogen atoms in the molecular structure, combined with the dihydrochloride salt formation, indicates that the effective partition coefficient is highly pH-dependent. At physiological pH, the compound exists primarily in the protonated, water-soluble form.

Table 2: Solubility Profile of Sardomozide Dihydrochloride

SolventSolubility (mg/mL)Solubility (mM)Test TemperatureSource
DMSO60.0197.8925°CSelleck Chemicals [8] [9]
Water8.026.3825°CSelleck Chemicals [8] [9]
EthanolInsolubleInsoluble25°CSelleck Chemicals [8] [9]
Saline8.026.3925°CSelleck Chemicals [10]

Ionization Constants (pKa) and pH-Dependent Speciation

The ionization behavior of Sardomozide dihydrochloride represents a critical aspect of its physicochemical profile, directly influencing solubility, stability, and biological activity. The compound contains multiple ionizable functional groups, including amidine and hydrazine moieties, which contribute to its complex ionization pattern.

Ionizable Functional Groups

Structural analysis reveals that Sardomozide contains several basic nitrogen atoms capable of protonation [1] [3]. The molecular structure features:

  • Amidine groups with pKa values typically ranging from 11-13
  • Hydrazine functionalities with pKa values typically ranging from 8-10
  • Multiple amino groups contributing to the overall basicity

The dihydrochloride salt formation indicates that at least two nitrogen atoms are protonated under standard conditions, creating a dications species with enhanced water solubility.

pH-Dependent Stability

Patent literature suggests stability in buffered aqueous solutions with pH ranges of 2-5 [11], indicating that the protonated form of the molecule demonstrates superior stability compared to the neutral or partially deprotonated species. This pH-dependent stability profile has important implications for formulation development and storage conditions.

The absence of specific pKa determinations in current literature represents a significant gap in the physicochemical characterization. Experimental determination of ionization constants would enable:

  • Prediction of ionization state at different pH values
  • Optimization of formulation pH for stability and solubility
  • Understanding of pH-dependent degradation pathways
  • Rational design of controlled-release formulations

Table 3: Ionization and pH-Dependent Properties

PropertyValue/StatusNotes
pKa ValuesNot determinedContains multiple ionizable groups
pH Stability RangeNot determinedFurther studies needed
Ionization State at Physiological pHPositively charged (diprotonated)Due to dihydrochloride salt formation
pH-Dependent SolubilitypH dependent (salt form)Enhanced solubility as diHCl salt
Buffered Solution StabilityStable in buffered solutions pH 2-5From patent literature [11]

Solid-State Characterization: Polymorphism and Hydrate Formation

The solid-state properties of Sardomozide dihydrochloride represent critical quality attributes that directly impact pharmaceutical processing, stability, and bioavailability. Despite the widespread occurrence of polymorphism in pharmaceutical compounds, with over 50% of drug substances exhibiting polymorphic behavior [12], specific polymorphic characterization data for Sardomozide dihydrochloride remains limited in available literature.

Analytical Characterization Requirements

Comprehensive solid-state characterization of Sardomozide dihydrochloride would require implementation of multiple analytical techniques [16] [17]:

Primary Techniques:

  • Powder X-ray diffraction (PXRD) for polymorph identification
  • Differential scanning calorimetry (DSC) for thermal transitions
  • Thermogravimetric analysis (TGA) for hydrate characterization
  • Solid-state nuclear magnetic resonance (ssNMR) for molecular conformation analysis

Complementary Methods:

  • Fourier-transform infrared (FT-IR) spectroscopy
  • Raman microscopy for spatial distribution analysis
  • Dynamic vapor sorption (DVS) for humidity-dependent behavior
  • Hot-stage microscopy for visual transition observation

Critical Quality Attributes

For pharmaceutical development, the solid-state characteristics that require monitoring include [18]:

  • Polymorphic form consistency between batches
  • Hydration state under various humidity conditions
  • Thermal stability and decomposition pathways
  • Particle size distribution and morphology
  • Crystallinity percentage in formulated products

Table 4: Solid-State Characterization Status

PropertyCurrent StatusRecommended Analysis
Polymorphic FormsNot characterizedPXRD, ssNMR, DSC
Hydrate FormationPotential indicated by storage requirementsDVS, TGA, Karl Fischer
Crystal StructureNot determinedSingle crystal XRD
Thermal TransitionsMelting point undeterminedDSC, Hot-stage microscopy
CrystallinityNot quantifiedPXRD quantitative analysis
Particle PropertiesBasic appearance onlyMicroscopy, particle size analysis

Regulatory and Development Implications

The limited solid-state characterization data for Sardomozide dihydrochloride presents significant challenges for pharmaceutical development and regulatory compliance. International Conference on Harmonization (ICH) guidelines require comprehensive polymorphic screening and characterization for new drug substances [19]. The absence of this data necessitates:

  • Comprehensive polymorphic screening studies
  • Stability studies under various environmental conditions
  • Development of analytical methods for polymorphic purity testing
  • Establishment of specifications for solid-state quality attributes

The implementation of Quality by Design (QbD) principles demands understanding of how solid-state properties influence critical quality attributes throughout the pharmaceutical development process [19]. For Sardomozide dihydrochloride, this understanding remains incomplete without comprehensive solid-state characterization.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

6

Exact Mass

302.0813499 g/mol

Monoisotopic Mass

302.0813499 g/mol

Heavy Atom Count

19

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OEH39O5H7C

MeSH Pharmacological Classification

Antineoplastic Agents

Wikipedia

Sardomozide dihydrochloride

Dates

Last modified: 08-15-2023
1: Koomoa DL, Borsics T, Feith DJ, Coleman CC, Wallick CJ, Gamper I, Pegg AE, Bachmann AS. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/protein kinase B regulation and apoptosis in neuroblastoma. Mol Cancer Ther. 2009 Jul;8(7):2067-75. doi: 10.1158/1535-7163.MCT-08-1217. Epub 2009 Jul 7. PubMed PMID: 19584241; PubMed Central PMCID: PMC2731875.
2: Millward MJ, Joshua A, Kefford R, Aamdal S, Thomson D, Hersey P, Toner G, Lynch K. Multi-centre Phase II trial of the polyamine synthesis inhibitor SAM486A (CGP48664) in patients with metastatic melanoma. Invest New Drugs. 2005 Jun;23(3):253-6. PubMed PMID: 15868382.
3: Hu X, Washington S, Verderame MF, Demers LM, Mauger D, Manni A. Biological activity of the S-adenosylmethionine decarboxylase inhibitor SAM486A in human breast cancer cells in vitro and in vivo. Int J Oncol. 2004 Dec;25(6):1831-8. PubMed PMID: 15547724.
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5: Pless M, Belhadj K, Menssen HD, Kern W, Coiffier B, Wolf J, Herrmann R, Thiel E, Bootle D, Sklenar I, Müller C, Choi L, Porter C, Capdeville R. Clinical efficacy, tolerability, and safety of SAM486A, a novel polyamine biosynthesis inhibitor, in patients with relapsed or refractory non-Hodgkin's lymphoma: results from a phase II multicenter study. Clin Cancer Res. 2004 Feb 15;10(4):1299-305. PubMed PMID: 14977828.
6: Siu LL, Rowinsky EK, Hammond LA, Weiss GR, Hidalgo M, Clark GM, Moczygemba J, Choi L, Linnartz R, Barbet NC, Sklenar IT, Capdeville R, Gan G, Porter CW, Von Hoff DD, Eckhardt SG. A phase I and pharmacokinetic study of SAM486A, a novel polyamine biosynthesis inhibitor, administered on a daily-times-five every-three-week schedule in patients with Advanced solid malignancies. Clin Cancer Res. 2002 Jul;8(7):2157-66. PubMed PMID: 12114416.
7: Kern W, Schleyer E, Bergmann M, Gschaidmeier H, Ehninger G, Hiddemann W, Braess J. Detection and separation of the S-adenosylmethionine-decarboxylase inhibitor SAM486A in human plasma and urine by reversed-phase ion-pairing high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2001 May-Jun;45(3):175-80. PubMed PMID: 11755379.
8: Paridaens R, Uges DR, Barbet N, Choi L, Seeghers M, van der Graaf WT, Groen HJ, Dumez H, Buuren IV, Muskiet F, Capdeville R, Oosterom AT, de Vries EG. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours. Br J Cancer. 2000 Sep;83(5):594-601. PubMed PMID: 10944598; PubMed Central PMCID: PMC2363502.
9: Zhou H, Choi L, Lau H, Bruntsch U, Vries EE, Eckhardt G, Oosterom AT, Verweij J, Schran H, Barbet N, Linnartz R, Capdeville R. Population pharmacokinetics/toxicodynamics (PK/TD) relationship of SAM486A in phase I studies in patients with advanced cancers. J Clin Pharmacol. 2000 Mar;40(3):275-83. PubMed PMID: 10709156.

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